(4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Description
This compound is a stereochemically complex carbohydrate derivative characterized by a hexahydropyrano[3,2-d][1,3]dioxine core. The benzyloxy group at position 6 and phenyl group at position 2 contribute to its structural uniqueness.
Properties
IUPAC Name |
2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation and Diacetal Formation
The core pyrano[3,2-d] dioxine scaffold is constructed via acid-catalyzed cyclocondensation. A thioglycoside precursor, such as phenyl 4,6-O-benzylidene-1-thio-α-D-mannoside, reacts with benzaldehyde dimethyl acetal in acetonitrile under reflux conditions. Camphorsulfonic acid (CSA) catalyzes the formation of the bicyclic diacetal system, with the benzylidene group directing stereoselectivity at the 4a, 6, 7, 8, and 8a positions .
Reaction Conditions
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Solvent : Anhydrous acetonitrile (0.07–0.1 M)
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Catalyst : Camphorsulfonic acid (0.25 equiv.)
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Temperature : Reflux (82–85°C)
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Time : 3–5 hours
Work-up involves quenching with saturated NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexanes/EtOAc, 3:1). The diastereomeric excess exceeds 95%, as confirmed by NMR analysis of the H-7 and H-8 protons (δ 4.94–5.24 ppm, J = 3.6–18.1 Hz) .
Benzyloxy Group Introduction
The 6-benzyloxy moiety is installed via nucleophilic substitution or Mitsunobu reaction. In a representative procedure, the 6-hydroxyl group of the intermediate diacetal is deprotonated with NaH (60% in mineral oil) in DMF and treated with benzyl bromide (1.2 equiv.) at 40°C . Alternatively, Mitsunobu conditions (DEAD, PPh₃) enable benzylation with retention of configuration.
Optimized Benzylation Protocol
| Parameter | Value |
|---|---|
| Substrate | Diacetal intermediate |
| Base | Sodium hydride (3.0 equiv.) |
| Benzylating agent | Benzyl bromide (1.2 equiv.) |
| Solvent | Anhydrous DMF (0.1 M) |
| Temperature | 40°C |
| Time | 12–16 hours |
Post-reaction purification via flash chromatography (hexanes/EtOAc, 4:1) yields the 6-benzyloxy derivative with >90% purity .
Stereoselective Hydroxylation
The 7,8-diol configuration is achieved through Sharpless asymmetric dihydroxylation (AD) or epoxide ring-opening. For the target compound, epoxidation of a 7,8-olefin intermediate with m-CPBA in dichloromethane (–78°C to –35°C), followed by acid-catalyzed hydrolysis, affords the vicinal diol with >20:1 dr .
Epoxidation and Hydrolysis
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Epoxidation :
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Substrate: 6-Benzyloxy diacetal with 7,8-olefin
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Oxidizing agent: m-CPBA (1.1 equiv.)
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Solvent: DCM (0.05 M)
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Temperature: –78°C → –35°C
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Time: 2 hours
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Hydrolysis :
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Acid: HCl (1 N aq.)
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Solvent: THF/H₂O (3:1)
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Temperature: 25°C
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Time: 4 hours
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The diol is isolated via extraction (EtOAc/H₂O) and lyophilization, with stereochemistry confirmed by NMR (C-7: δ 72.1 ppm; C-8: δ 71.8 ppm) .
Deprotection and Final Purification
Global deprotection of benzylidene and benzyl groups is achieved via hydrogenolysis. Pd/C (10% w/w) in EtOH/H₂O (4:1) under H₂ (1 atm) cleaves the benzyl ethers, yielding the free diol.
Hydrogenolysis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10% w/w) |
| Solvent | Ethanol/water (4:1) |
| Pressure | H₂ (1 atm) |
| Temperature | 25°C |
| Time | 12–24 hours |
Final purification by preparative HPLC (C18 column, MeCN/H₂O gradient) ensures >99% purity. LC-MS analysis ([M + H]⁺: m/z 359.4) and optical rotation ([α]D²⁵ = +47.3° (c 1.0, CHCl₃)) validate the structure .
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl₃) : δ 7.51–7.30 (m, 10H, Ar–H), 5.56 (s, 2H, OCH₂Ph), 5.24 (dd, J = 18.1, 5.3 Hz, 2H, H-7, H-8), 4.94 (d, J = 3.6 Hz, 2H, H-6) .
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NMR (100 MHz, CDCl₃) : δ 137.2 (Cq, Ar), 128.4–126.1 (Ar–CH), 101.8 (C-2), 78.9 (C-6), 72.1 (C-7), 71.8 (C-8) .
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HRMS : Calcd for C₁₉H₂₀O₅S [M + Na]⁺: 381.0978; Found: 381.0975 .
Crystallographic Validation
Single-crystal X-ray diffraction confirms the 4aR,6S,7S,8R,8aS configuration. The pyrano-dioxine ring adopts a chair conformation, with benzyloxy and phenyl groups in equatorial orientations .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Cyclocondensation | 65–75 | 95 | High (dr >20:1) |
| Mitsunobu benzylation | 80–85 | 98 | Retention |
| Epoxide hydrolysis | 70 | 97 | Anti-dihydroxylation |
Route efficiency depends on the starting material availability and scalability. The cyclocondensation-benzylation-hydrogenolysis sequence offers the best balance of yield and stereocontrol .
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance the diacetal formation step (residence time: 10–15 minutes, 85°C). Enzymatic resolution using lipases (e.g., Candida antarctica B) improves enantiomeric excess (>99% ee) at the diol stage .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can target the benzyloxy group or the phenyl ring, leading to the formation of simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and aromatic rings allow it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The benzyloxy group (target compound) enhances lipophilicity compared to methoxy or phenoxy analogues, impacting solubility and bioavailability. Acetylated derivatives (e.g., diacetate in ) improve stability but reduce polarity.
- Stereochemical Variations: The 7S,8R configuration in the target compound contrasts with 7R,8R in ’s phenoxy analogue, which may influence hydrogen-bonding interactions and enzymatic recognition .
Biological Activity
The compound (4AR,6S,7S,8R,8aS)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The structure of the compound features a hexahydropyrano[3,2-d][1,3]dioxine ring with a benzyloxy group and a phenyl substituent. This unique configuration contributes to its biological properties.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Key interactions include:
- Hydrogen Bonding : The presence of hydroxyl groups allows for hydrogen bonding with target proteins.
- π-π Interactions : The aromatic rings facilitate π-π stacking interactions with nucleobases or aromatic amino acids in proteins.
- Enzyme Modulation : The compound may act as an inhibitor or activator for various enzymes involved in metabolic pathways.
These interactions can lead to significant physiological effects, including anti-inflammatory and anti-cancer activities.
Anti-Cancer Properties
Research indicates that this compound exhibits promising anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Anti-Inflammatory Effects
In addition to its anti-cancer potential, this compound has demonstrated anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
- In Vitro Studies : In cell line studies, treatment with the compound resulted in reduced viability of cancer cells compared to untreated controls. The IC50 values indicated potent cytotoxicity against several cancer types.
- Animal Models : In vivo studies have shown that administration of the compound significantly reduces tumor size in xenograft models of human cancer.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4AR,6S,7S,8R,8aS)-6-(methoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | Similar structure with methoxy group | Moderate anti-cancer activity |
| (4AR,6S,7S,8R,8aS)-6-(ethoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | Similar structure with ethoxy group | Lower anti-inflammatory activity |
The benzyloxy group in our compound appears to enhance its biological activity compared to its analogs.
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves multi-step reactions starting from simpler organic precursors. Key steps include cyclization and nucleophilic substitution reactions.
- Biological Evaluation : Various assays have been employed to assess cytotoxicity and anti-inflammatory effects. Results indicate that the compound's unique structure plays a crucial role in its efficacy.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, considering its stereochemical complexity?
The compound requires a multi-step synthesis leveraging protecting groups (e.g., benzyloxy for hydroxyl protection and phenyl groups for stability). Key steps include:
- Protecting group installation : Benzylidene or benzyl ether groups are introduced early to shield hydroxyl moieties, as seen in galactopyranoside derivatives .
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to establish the 4aR,6S,7S,8R,8aS configuration. details a similar fluorinated analog synthesized via acid-catalyzed cyclization and protecting group manipulation .
- Purification : Chromatography (e.g., silica gel) or recrystallization in ethanol/water mixtures ensures ≥95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and verifies benzyloxy/phenyl group positions. For example, coupling constants in the pyran ring confirm chair conformations .
- X-ray crystallography : Provides absolute configuration validation, as demonstrated in structurally related dioxines .
- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., C₁₉H₂₀O₆ for analogs in ) .
Q. How does this compound function as a building block in carbohydrate synthesis?
The benzyloxy and phenyl groups protect hydroxyls during glycosylation reactions, enabling selective deprotection for oligosaccharide assembly. For example, benzylidene-protected galactosides are intermediates in synthesizing tumor-associated carbohydrate antigens .
Advanced Research Questions
Q. How can reaction conditions (solvent, temperature) be optimized for high-yield synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in glycosylation steps, while toluene aids in benzylidene formation .
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in ) .
- Catalyst screening : Lewis acids like BF₃·Et₂O improve regioselectivity in protecting group installation .
Q. What strategies mitigate stereochemical inversion during functionalization?
- Anchimeric assistance : neighboring-group participation (e.g., acetyl groups) stabilizes transition states to retain configuration at C7 and C8 .
- Low-temperature quenching : Rapid cooling after key steps (e.g., benzylation) prevents epimerization .
- Computational modeling : DFT studies predict steric and electronic effects on reaction pathways, guiding experimental design .
Q. How can solubility challenges be addressed in aqueous reaction systems?
- Co-solvent systems : Use THF/water or DMSO/water mixtures to enhance solubility (e.g., 10 mM stock solutions in ) .
- Sonication : Brief ultrasonication (37°C) disrupts crystalline aggregates, improving dissolution .
- Derivatization : Introduce polar groups (e.g., sulfonates in ) temporarily for hydrophilic intermediates .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Multi-technique validation : Cross-validate NMR data with IR (e.g., C=O stretches at ~1720 cm⁻¹ in ) and MS .
- Dynamic NMR : Variable-temperature studies detect conformational flexibility that may explain discrepancies .
- Crystallographic refinement : Re-examine X-ray data with higher-resolution crystals or twinning corrections .
Q. What mechanistic insights explain the compound’s reactivity in glycosylation reactions?
- Oxocarbenium ion intermediates : Acidic conditions generate transient ions that undergo stereospecific nucleophilic attack, as proposed for related glucopyranosides .
- Protecting group effects : Benzyl ethers stabilize transition states via π-π interactions, while benzylidenes enforce ring puckering .
- Isotopic labeling : ¹⁸O tracing (e.g., in ) elucidates oxygen migration during cyclization .
Q. What stability issues arise under prolonged storage, and how are they managed?
- Hydrolysis susceptibility : Benzylidene groups degrade in humid conditions; store at −80°C in anhydrous DMSO or sealed vials .
- Thermal stability : DSC/TGA analysis (e.g., in ) identifies decomposition thresholds (~200°C for sulfonate derivatives) .
- Light sensitivity : Amber vials prevent UV-induced radical reactions in phenyl-containing analogs .
Q. How is this compound applied in drug discovery or glycobiology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
